molecular formula C10H13FN2O5 B13716833 3'-Deoxy-3'-fluoro-N1-methyluridine

3'-Deoxy-3'-fluoro-N1-methyluridine

Cat. No.: B13716833
M. Wt: 260.22 g/mol
InChI Key: UJVKBYHYGZWCEF-ZOQUXTDFSA-N
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Description

3’-Deoxy-3’-fluoro-N1-methyluridine is a purine nucleoside analog. This compound is known for its broad antitumor activity, particularly targeting indolent lymphoid malignancies. The anticancer mechanisms of 3’-Deoxy-3’-fluoro-N1-methyluridine rely on the inhibition of DNA synthesis and the induction of apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Deoxy-3’-fluoro-N1-methyluridine involves several steps, including the fluorination of uridine derivatives. The reaction conditions typically require the use of fluorinating agents and specific catalysts to achieve the desired fluorination at the 3’ position. The process may also involve protecting group strategies to ensure selective reactions at the desired sites .

Industrial Production Methods

Industrial production methods for 3’-Deoxy-3’-fluoro-N1-methyluridine are designed to be scalable and cost-effective. These methods often involve optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3’-Deoxy-3’-fluoro-N1-methyluridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of 3’-Deoxy-3’-fluoro-N1-methyluridine include:

Major Products Formed

The major products formed from the reactions of 3’-Deoxy-3’-fluoro-N1-methyluridine depend on the specific reaction conditions. For example, nucleophilic substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can modify the functional groups on the molecule .

Scientific Research Applications

3’-Deoxy-3’-fluoro-N1-methyluridine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its effects on cellular processes, particularly DNA synthesis and repair.

    Medicine: Investigated for its potential as an anticancer agent, particularly in the treatment of lymphoid malignancies.

    Industry: Utilized in the development of antiviral drugs and other therapeutic agents

Mechanism of Action

The mechanism of action of 3’-Deoxy-3’-fluoro-N1-methyluridine involves its incorporation into DNA, where it inhibits DNA synthesis and induces apoptosis. The compound targets specific enzymes involved in DNA replication, leading to the disruption of cellular processes and ultimately cell death .

Comparison with Similar Compounds

Similar Compounds

    3’-Deoxy-3’-fluorothymidine: Another fluorinated nucleoside analog with similar anticancer properties.

    3’-Deoxy-3’-fluorocytidine: A compound with similar mechanisms of action but different target specificities.

Uniqueness

3’-Deoxy-3’-fluoro-N1-methyluridine is unique due to its specific fluorination at the 3’ position and its ability to selectively target indolent lymphoid malignancies. This specificity makes it a valuable compound in the development of targeted anticancer therapies .

Properties

Molecular Formula

C10H13FN2O5

Molecular Weight

260.22 g/mol

IUPAC Name

1-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methylpyrimidine-2,4-dione

InChI

InChI=1S/C10H13FN2O5/c1-12-6(15)2-3-13(10(12)17)9-8(16)7(11)5(4-14)18-9/h2-3,5,7-9,14,16H,4H2,1H3/t5-,7-,8-,9-/m1/s1

InChI Key

UJVKBYHYGZWCEF-ZOQUXTDFSA-N

Isomeric SMILES

CN1C(=O)C=CN(C1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)F)O

Canonical SMILES

CN1C(=O)C=CN(C1=O)C2C(C(C(O2)CO)F)O

Origin of Product

United States

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